molecular formula C14H12BrN3O2S B2882145 (Z)-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-iminothiazolidin-4-one CAS No. 617696-25-0

(Z)-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-iminothiazolidin-4-one

Cat. No. B2882145
CAS RN: 617696-25-0
M. Wt: 366.23
InChI Key: BDTNJAUUJOIOQW-KHPPLWFESA-N
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Description

BRD3308 is a small molecule inhibitor that has been identified as a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene expression regulation, and their dysregulation has been associated with various diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, BRD3308 has been proposed as a potential therapeutic agent for these diseases.

Scientific Research Applications

Thiazolidinone Derivatives and Their Applications

  • Antibacterial Agents :Thiazolidinones have been recognized for their potential as antibacterial agents. Research on oxazolidinones, a related class, underscores the ongoing efforts to improve the safety profile and antibacterial spectrum of these compounds. Oxazolidinones have been effective against a range of bacterial pathogens, including linezolid-resistant strains, with investigations into minimizing side effects related to monoamine oxidase A inhibition (Reck et al., 2005).

  • Anti-inflammatory and Antimicrobial Properties :Novel thiazolidinone derivatives have been synthesized and shown promising anti-inflammatory and antimicrobial activities. These activities make them potential candidates for new therapeutic drugs, emphasizing the versatility of thiazolidinone structures in medicinal chemistry (Nikalje et al., 2015).

  • Synthetic Methodologies :The development of efficient synthetic methodologies for thiazolidinone derivatives has been a focus area, enabling the exploration of their biological activities. For instance, DABCO-catalyzed protocols have been devised for the synthesis of thiazolidinones with potential medical applications, demonstrating the importance of innovative synthetic approaches in expanding the utility of these compounds (Bejjam et al., 2016).

  • Antimicrobial and Antitumor Activities :Thiazolidinone and oxazolidinone derivatives have been evaluated for their antimicrobial and antitumor activities. These studies provide a foundation for the development of new drugs with potential applications in treating infectious diseases and cancer, highlighting the therapeutic potential of these chemical frameworks (Devi et al., 2013).

  • Herbicidal and Antiviral Screening :Beyond medicinal applications, thiazolidinone derivatives have been explored for their herbicidal and antiviral properties. This diversity in application areas underscores the broad potential of thiazolidinone structures in various scientific and industrial fields (Kudo et al., 1998).

properties

IUPAC Name

(5Z)-2-amino-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2S/c1-2-5-18-9-4-3-7(15)6-8(9)10(13(18)20)11-12(19)17-14(16)21-11/h3-4,6H,2,5H2,1H3,(H2,16,17,19)/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTNJAUUJOIOQW-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N=C(S3)N)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N=C(S3)N)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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